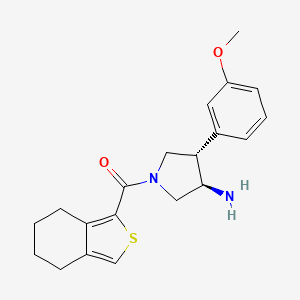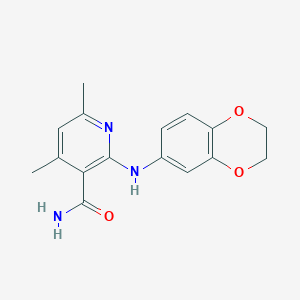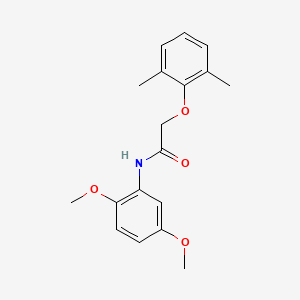
(3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine is 356.15584919 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a key intermediate for synthesizing various bioactive molecules, is closely related to the chemical structure of interest. This compound has been synthesized using 1,3-dipolar cycloaddition reaction and is utilized in the development of biologically active compounds (Kotian et al., 2005).
Catalysis and Asymmetric Synthesis
The preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, an entity similar to the compound , plays a significant role in asymmetric Grignard cross-coupling reactions. These derivatives are crucial in enantioselective catalysis, particularly in the synthesis of complex chiral molecules (Nagel & Nedden, 1997).
Advanced Material Research
Compounds like (3R*,4S*)-4-(3-methoxyphenyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidin-3-amine, especially those containing pyrrolidine and phenyl groups, are used in material science. They are involved in the synthesis of complex structures like polyimides, which find applications in high-performance materials due to their thermal stability and mechanical properties (Yan et al., 2011).
Organic Synthesis and Functional Group Transformations
The structural motif present in the compound is frequently used in various organic synthesis methodologies. For instance, pyrrolidine derivatives are synthesized through reactions like Paal-Knorr synthesis, involving amines and carbonyl-containing compounds. Such synthetic approaches are fundamental in creating a wide array of pyrrole derivatives used in medicinal chemistry and drug design (Minetto et al., 2005).
Pharmaceutical Research and Drug Design
The pyrrolidine ring, a key feature in this compound, is a common structural element in various pharmaceutical agents. Its presence in molecules significantly influences their pharmacological properties, contributing to activities like enzyme inhibition, receptor modulation, and therapeutic effects in different drug classes (Grimwood et al., 2011).
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-15-7-4-6-13(9-15)17-10-22(11-18(17)21)20(23)19-16-8-3-2-5-14(16)12-25-19/h4,6-7,9,12,17-18H,2-3,5,8,10-11,21H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUPHNGQNREGH-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3=C4CCCCC4=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=C4CCCCC4=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
![4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)
![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

